trans-2-Methylamino-2-phenylcyclohexanol
Description
Contextualization within Chiral Amino Alcohol Chemistry
Chiral amino alcohols are a critically important class of organic compounds, widely recognized for their utility as chiral building blocks, ligands for asymmetric catalysis, and key structural motifs in many biologically active molecules and pharmaceuticals. The presence of both an amino and a hydroxyl group allows for the formation of stable chelate rings with metal centers, a property that is fundamental to their application as chiral ligands in a variety of asymmetric transformations.
trans-2-Methylamino-2-phenylcyclohexanol fits squarely within this class, possessing the characteristic 1,2-amino alcohol functionality. The "trans" designation indicates that the amino and hydroxyl groups are on opposite sides of the cyclohexyl ring plane, which has significant implications for its conformational rigidity and how it influences the stereochemical outcome of reactions.
Significance of the Cyclohexanol (B46403) Scaffold in Stereocontrol
The cyclohexanol scaffold is a common feature in many successful chiral auxiliaries and ligands due to its well-defined and predictable conformational behavior. The chair conformation of the cyclohexane (B81311) ring minimizes steric strain and provides a rigid framework that can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents and leading to high levels of stereoselectivity.
In this compound, the bulky phenyl group and the methylamino group are positioned in a way that creates a distinct and sterically hindered environment. This inherent chirality and conformational rigidity are key attributes that underpin its potential for stereocontrol in asymmetric synthesis. The closely related compound, trans-2-phenyl-1-cyclohexanol, has been extensively studied and utilized as a powerful chiral auxiliary, demonstrating the effectiveness of this structural motif in directing stereoselective reactions. wikipedia.orgmdpi.com
Historical Overview of its Discovery and Initial Syntheses
While a definitive historical account of the initial discovery of this compound is not prominently documented in readily available literature, its synthesis can be logically inferred from established methodologies for preparing related compounds. The synthesis of its immediate precursor, 2-methylamino-2-phenylcyclohexanone, has been reported. wikipedia.orggoogle.com A common synthetic route to such compounds involves the α-amination of a corresponding ketone.
A plausible synthetic pathway to this compound would likely involve the following key steps:
Synthesis of the Precursor Ketone: The synthesis of 2-methylamino-2-phenylcyclohexanone can be achieved through various methods, including the amination of α-bromo-2-phenylcyclohexanone with methylamine (B109427).
Stereoselective Reduction: The crucial step to obtain the trans isomer is the stereoselective reduction of the ketone functionality in 2-methylamino-2-phenylcyclohexanone. The choice of reducing agent and reaction conditions would be critical in controlling the diastereoselectivity of this transformation, favoring the formation of the alcohol where the hydroxyl group is in a trans relationship to the amino group.
The development of synthetic routes to related chiral 1,2-amino alcohols has been an active area of research, with various methods being explored to achieve high yields and enantiomeric purity.
Overview of its Primary Academic Research Significance
The primary academic research significance of this compound lies in its potential as a chiral ligand for asymmetric catalysis and as a chiral auxiliary in stereoselective synthesis. Although specific applications of this exact compound in the academic literature are not as widespread as for some of its analogues, its structural features suggest several areas of potential utility:
As a Chiral Ligand: The 1,2-amino alcohol moiety can chelate to a variety of metal centers, making it a candidate for the development of new catalysts for reactions such as asymmetric additions, reductions, and oxidations.
As a Chiral Auxiliary: Covalently attaching this molecule to a substrate can influence the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be cleaved and potentially recovered. The rigid cyclohexyl backbone and the stereodirecting influence of the phenyl and methylamino groups are advantageous in this context.
As a Building Block: Enantiomerically pure this compound can serve as a valuable chiral starting material for the synthesis of more complex molecules with defined stereochemistry.
The research interest in this compound is driven by the continuous demand for new and efficient methods to control stereochemistry in organic synthesis, which is fundamental to the production of enantiomerically pure pharmaceuticals and other fine chemicals.
Structure
3D Structure
Properties
CAS No. |
10275-95-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-2-(methylamino)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,12,14-15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 |
InChI Key |
LMYKPGOMBOFCPO-CHWSQXEVSA-N |
Isomeric SMILES |
CN[C@]1(CCCC[C@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
CNC1(CCCCC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Trans 2 Methylamino 2 Phenylcyclohexanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For trans-2-Methylamino-2-phenylcyclohexanol, the primary disconnections are typically made at the C-N and C-C bonds adjacent to the stereogenic centers.
A logical retrosynthetic approach would involve two key disconnections:
C-N Bond Disconnection: This is a common strategy for amines. Disconnecting the bond between the nitrogen and the cyclohexane (B81311) ring leads to a 2-amino-2-phenylcyclohexanol precursor and a methylating agent. This simplifies the target to a primary amine, which can be further disconnected.
C-C Bond Disconnection: Disconnecting the C1-C2 bond of the cyclohexane ring, which holds both the amino and phenyl groups, reveals a cyclohexanone (B45756) derivative and a phenyl nucleophile (like a Grignard reagent) as potential starting materials.
Another strategic disconnection can be made between the phenyl group and the cyclohexane ring, suggesting an arylation of a 2-(methylamino)cyclohexanol precursor. However, the most common synthetic routes often build the stereochemistry around a pre-existing cyclohexanone core.
A plausible retrosynthetic pathway is as follows: The target molecule can be derived from 2-methylamino-2-phenylcyclohexanone. This aminoketone can be synthesized from α-bromo-phenylcyclohexylketone and methylamine (B109427). The α-bromo ketone, in turn, can be prepared from cyclohexyl phenyl ketone, which is accessible from cyclohexanecarbonyl chloride and benzene (B151609) through a Friedel-Crafts acylation.
Enantioselective Synthesis Approaches
Achieving enantiopure forms of this compound requires stereocontrolled synthetic methods. These approaches are crucial for applications where a specific stereoisomer is desired. The main strategies include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Although direct examples for the synthesis of this compound using this method are not extensively documented in the provided search results, the principles of chiral auxiliary-mediated synthesis are well-established and can be applied.
For instance, a chiral auxiliary could be attached to a cyclohexanone precursor to control the diastereoselective addition of a phenyl group and a methylamino group. The auxiliary would then be cleaved to yield the enantiomerically enriched target molecule. Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.orgnih.govharvard.edu
The general workflow for a chiral auxiliary-mediated synthesis would be:
Attachment of a chiral auxiliary to a suitable starting material (e.g., a cyclohexanone derivative).
Diastereoselective introduction of the phenyl and methylamino functionalities.
Removal of the chiral auxiliary to afford the enantiopure product.
The effectiveness of this strategy relies on the ability of the auxiliary to create a sterically biased environment, favoring the formation of one diastereomer over the other.
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, often offering high efficiency and enantioselectivity. francis-press.com This approach can be broadly divided into metal-catalyzed and organocatalytic methods.
Transition metal catalysis is widely used for creating stereogenic centers. unimi.it For the synthesis of this compound, a metal-catalyzed asymmetric reaction could be employed to establish the two contiguous stereocenters on the cyclohexane ring.
A potential strategy involves the asymmetric hydrogenation of an enamine precursor derived from 2-phenylcyclohexanone (B152291). Chiral metal catalysts, such as those based on rhodium, ruthenium, or iridium, are known to be effective for the enantioselective reduction of C=N bonds. nih.govmdpi.com
Another approach could be the asymmetric hydroamination of 1-phenylcyclohexene with a methylamine equivalent, catalyzed by a chiral metal complex. This would directly install the amino group and create the C-N stereocenter with high enantiocontrol.
| Catalyst Type | Potential Reaction | Key Features |
| Rhodium-based | Asymmetric hydrogenation of an enamine | High turnover numbers and enantioselectivities. |
| Ruthenium-based | Asymmetric transfer hydrogenation | Utilizes readily available hydrogen donors. researchgate.net |
| Iridium-based | Asymmetric hydrogenation of quinoxalines | Can be highly selective for specific enantiomers. nih.gov |
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. princeton.edu Proline and its derivatives are common organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which could be adapted for the synthesis of the target compound. nih.gov
A plausible organocatalytic route could involve an asymmetric Mannich reaction between cyclohexanone, aniline (B41778) (as a precursor to the phenyl group), and a methylamine equivalent, catalyzed by a chiral phosphoric acid or a proline-based catalyst. This would construct the C-C and C-N bonds with controlled stereochemistry.
Subsequent transformations, such as reduction and functional group manipulations, would lead to the final this compound product.
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiopure compounds. nih.govresearchgate.netnih.govmdpi.comrsc.org Lipases and transaminases are particularly useful enzymes in this context.
A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, racemic trans-2-amino-2-phenylcyclohexanol could be acylated using a lipase (B570770), such as Candida antarctica lipase B (CALB), which would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. Subsequent N-methylation of the resolved amine would yield the desired enantiomer of this compound.
Alternatively, a transaminase could be used for the asymmetric amination of 2-phenylcyclohexanone with methylamine as the amine donor. The enzyme would selectively produce one enantiomer of the corresponding aminoketone, which could then be diastereoselectively reduced to the trans-alcohol.
| Enzyme | Method | Substrate | Product |
| Lipase | Kinetic Resolution | Racemic trans-2-amino-2-phenylcyclohexanol | Enantiopure trans-2-amino-2-phenylcyclohexanol |
| Transaminase | Asymmetric Amination | 2-Phenylcyclohexanone | Enantiopure 2-methylamino-2-phenylcyclohexanone |
These chemoenzymatic methods are often advantageous due to their high enantioselectivity and mild reaction conditions. nih.gov
Chemoenzymatic Methods for Enantiopure this compound
Lipase-Catalyzed Kinetic Resolution Strategies
Lipase-catalyzed kinetic resolution is a powerful tool for the separation of enantiomers of racemic alcohols and their derivatives. This approach relies on the differential rate of reaction of a pair of enantiomers with a lipase enzyme, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.
In the context of synthesizing enantiopure this compound, this strategy is typically applied to a racemic precursor, such as trans-2-amino-2-phenylcyclohexanol or its N-acylated derivatives. Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), have demonstrated high efficiency in the N-acylation of related aminocyclohexanecarboxamides. researchgate.net For instance, CAL-B-catalyzed N-acylation with 2,2,2-trifluoroethyl butanoate has been successfully used to resolve the enantiomers of both cis- and trans-2-aminocyclohexanecarboxamides. researchgate.net
The general approach involves the acylation of the racemic amino alcohol. The lipase selectively acylates one enantiomer, leaving the other unreacted. The resulting acylated and unacylated enantiomers can then be separated. Subsequent hydrolysis of the acylated enantiomer yields the enantiopure amino alcohol. While specific data for the direct resolution of this compound is not extensively reported, the successful resolution of the parent compound, trans-2-phenylcyclohexanol, via its chloroacetate (B1199739) ester using lipase, highlights the feasibility of this approach. orgsyn.org In this process, the lipase selectively hydrolyzes one enantiomer of the chloroacetate ester, allowing for the separation of the resulting alcohol and the unreacted ester. orgsyn.org
| Enzyme | Substrate | Acyl Donor/Reaction | Solvent | Enantiomeric Ratio (E) | Reference |
| Lipase PS | Racemic trans-2-phenylcyclohexyl chloroacetate | Hydrolysis | Phosphate buffer/Toluene | High | orgsyn.org |
| CAL-B | Racemic trans-2-aminocyclohexanecarboxamide | N-acylation | tert-Butyl methyl ether/tert-amyl alcohol | High | researchgate.net |
Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Related Compounds
Bioreduction Techniques
Bioreduction, utilizing whole-cell microorganisms or isolated enzymes, offers a green and highly stereoselective method for the synthesis of chiral alcohols from their corresponding ketones. The synthesis of this compound can be envisioned through the stereoselective reduction of 2-methylamino-2-phenylcyclohexanone.
While specific studies on the bioreduction of this particular ketone are limited, research on related 2-substituted cyclohexanones provides valuable insights. The reduction of such ketones often yields a mixture of diastereomeric alcohols, and the stereochemical outcome is highly dependent on the biocatalyst and reaction conditions. For example, the reduction of enaminones to syn-γ-aminoalcohols has been achieved with high selectivity using lithium borohydride (B1222165) in the presence of cerium chloride, suggesting that chemo-reductive methods can also offer high diastereoselectivity.
The challenge in the bioreduction of 2-methylamino-2-phenylcyclohexanone lies in achieving high diastereoselectivity for the trans isomer while simultaneously controlling the enantioselectivity. The substrate, possessing a stereocenter at the C2 position, would require a biocatalyst capable of substrate-controlled diastereoselective reduction.
Diastereoselective Synthesis of this compound
Achieving the desired trans stereochemistry is a critical aspect of the synthesis of this target molecule. This can be accomplished through careful control of the reaction conditions and the choice of reagents during the formation of the cyclohexane ring or its functionalization.
Control of trans-Stereochemistry during Cyclohexane Ring Functionalization
The relative orientation of the amino and hydroxyl groups in 2-amino-2-phenylcyclohexanol derivatives is established during key bond-forming reactions. One common strategy involves the nucleophilic opening of an epoxide. For instance, the reaction of 1-phenylcyclohexene oxide with an amine nucleophile can lead to the formation of a trans-amino alcohol. The stereochemical course of this reaction is dictated by the SN2 mechanism of epoxide opening, which results in an inversion of configuration at the carbon atom attacked by the nucleophile.
Another approach involves the reduction of an α-amino ketone. The stereochemical outcome of the reduction of 2-amino-2-phenylcyclohexanone (B3026242) is influenced by the steric hindrance of the substituents and the nature of the reducing agent. Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group, which can be manipulated to favor the formation of the trans alcohol.
Substrate-Controlled Diastereoselectivity
In molecules that already possess a chiral center, the existing stereochemistry can direct the stereochemical outcome of subsequent reactions. This principle of substrate-controlled diastereoselectivity is particularly relevant in the synthesis of this compound from chiral precursors.
For example, if a chiral auxiliary is used to introduce the phenyl group onto the cyclohexane ring, its stereochemistry will influence the subsequent introduction of the amino and hydroxyl groups. The steric bulk of the auxiliary can block one face of the molecule, forcing incoming reagents to attack from the opposite face, thus leading to a high degree of diastereoselectivity.
Novel Synthetic Transformations Leading to this compound
One area of interest is the development of one-pot or tandem reactions that allow for the construction of the target molecule from simple starting materials in a single operation. Such strategies can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
Comparative Analysis of Synthetic Efficiencies and Atom Economy
The efficiency and sustainability of a synthetic route are critical considerations, particularly in the context of large-scale production. Atom economy, a concept developed by Barry Trost, provides a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov
A comparative analysis of the different synthetic pathways to this compound reveals significant variations in their efficiency.
| Synthetic Strategy | Key Transformation | Advantages | Disadvantages | Atom Economy |
| Lipase-Catalyzed Kinetic Resolution | Enzymatic acylation/hydrolysis | High enantioselectivity | Maximum theoretical yield of 50% for one enantiomer, requires separation of enantiomers | Moderate |
| Bioreduction | Stereoselective ketone reduction | Potentially high stereoselectivity, green methodology | Requires screening for suitable biocatalyst, potential for diastereomeric mixtures | High |
| Diastereoselective Synthesis from Epoxide | Nucleophilic epoxide opening | Good control of trans-stereochemistry | May require chiral starting materials or catalysts for enantioselectivity | High |
Table 2: Comparative Analysis of Synthetic Routes
Routes that involve addition reactions, such as the opening of an epoxide, generally exhibit higher atom economy as all the atoms of the reactants are incorporated into the product. In contrast, kinetic resolutions, while effective for achieving high enantiopurity, are inherently less atom-economical as they involve the separation and potential discarding of one enantiomer.
Process Chemistry Considerations for Laboratory-Scale Synthesis
The laboratory-scale synthesis of this compound requires careful consideration of reaction conditions, reagent selection, and purification methods to ensure both high yield and the desired stereochemical outcome. While a direct, one-pot synthesis is not commonly reported, a plausible and frequently utilized approach involves a multi-step pathway. A key strategy involves the initial synthesis of a precursor, trans-2-phenylcyclohexanol, followed by the introduction of the methylamino group.
A foundational method for creating the carbon skeleton is the Grignard reaction, a powerful tool for forming carbon-carbon bonds. mnstate.edumasterorganicchemistry.com This approach typically involves the reaction of a phenyl Grignard reagent with cyclohexene (B86901) oxide to produce racemic trans-2-phenylcyclohexanol. orgsyn.orgchimia.ch Subsequent steps are then required to introduce the amino functionality.
Step 1: Synthesis of trans-2-Phenylcyclohexanol via Grignard Reaction
The synthesis begins with the preparation of phenylmagnesium bromide, a Grignard reagent, by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). mnstate.eduorgsyn.org The successful formation and reaction of the Grignard reagent are critically dependent on several process parameters.
Key Process Considerations:
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. mnstate.edu Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent. mnstate.edu
Magnesium Activation: A common issue is the passivating oxide layer on the magnesium metal, which can inhibit the reaction. mnstate.edu Techniques to initiate the reaction include crushing the magnesium turnings or using a small crystal of iodine to activate the surface. mnstate.edu
Temperature Control: The addition of bromobenzene to the magnesium suspension is exothermic and should be controlled to maintain a gentle reflux. orgsyn.org Subsequently, the reaction of the formed Grignard reagent with cyclohexene oxide is typically conducted at low temperatures (e.g., -30 °C to 0 °C) to control the reaction rate and minimize side reactions. chimia.ch
Reagent Addition: The dropwise addition of cyclohexene oxide to the Grignard reagent solution is crucial for managing the reaction's exothermicity and improving the yield. chimia.ch
Work-up: The reaction is typically quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) sulfate (B86663) or a dilute acid. orgsyn.orgchimia.ch This step protonates the resulting alkoxide to form the desired alcohol.
Purification: The crude product, a light-yellow solid, can be purified by recrystallization from a non-polar solvent like pentane (B18724) or petroleum ether to yield trans-2-phenylcyclohexanol as a colorless solid. orgsyn.org
A summary of typical laboratory-scale conditions for this step is presented below.
| Parameter | Condition | Purpose | Source(s) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent; must be free of water. | mnstate.eduorgsyn.org |
| Grignard Formation | Reaction of bromobenzene with magnesium turnings. | Creates the phenyl carbanion nucleophile. | chimia.ch |
| Catalyst (optional) | Copper(I) chloride | Can be used to facilitate the ring-opening of the epoxide. | orgsyn.orgchimia.ch |
| Reaction Temperature | -30 °C to 0 °C | To control the exothermic reaction and prevent side products. | chimia.ch |
| Quenching Agent | Saturated aqueous (NH₄)₂SO₄ | To protonate the alkoxide intermediate and neutralize the reaction. | orgsyn.org |
| Purification Method | Recrystallization (from pentane) | To isolate the pure trans-isomer from reaction impurities. | orgsyn.org |
Step 2: Introduction of the Methylamino Group
The conversion of trans-2-phenylcyclohexanol to this compound involves the substitution of the hydroxyl group with a methylamino group. This transformation is not trivial and typically requires the activation of the hydroxyl group, followed by nucleophilic substitution. A common strategy involves converting the alcohol to a better leaving group, such as a tosylate or a halide, followed by reaction with methylamine.
An alternative pathway, drawing from the synthesis of analogous compounds like 2-(methylamino)-2-phenylcyclohexanone, involves the oxidation of the precursor alcohol to the corresponding ketone (2-phenylcyclohexanone), followed by α-bromination, and subsequent reaction with methylamine. researchgate.net This route, however, would be followed by a reduction step to yield the target alcohol.
Process Considerations for a Hypothetical Amination Pathway:
Oxidation: The precursor alcohol, trans-2-phenylcyclohexanol, is oxidized to 2-phenylcyclohexanone. Common laboratory-scale oxidizing agents include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Control of temperature is crucial to prevent over-oxidation or side reactions.
α-Halogenation: The resulting ketone is then halogenated at the alpha position. For instance, bromination using bromine in a solvent like carbon tetrachloride can yield 2-bromo-2-phenylcyclohexanone. researchgate.net This reaction should be performed in a well-ventilated fume hood due to the toxicity of bromine.
Nucleophilic Substitution: The α-bromo ketone can then react with methylamine. researchgate.net This step introduces the required methylamino group. The reaction is often performed at room temperature over 24-48 hours. researchgate.net
Reduction: The resulting 2-methylamino-2-phenylcyclohexanone is then reduced to the target alcohol, this compound. A stereoselective reducing agent would be required to ensure the desired trans configuration of the final product. Reagents like sodium borohydride could be employed, with reaction conditions optimized to favor the formation of the thermodynamically more stable equatorial alcohol.
Purification: Each step requires careful purification, typically involving extraction and flash chromatography, to isolate the intermediate products before proceeding to the next step. The final product would likely be purified by recrystallization or chromatography.
Structural and Stereochemical Investigations of Trans 2 Methylamino 2 Phenylcyclohexanol
Conformational Analysis of the Cyclohexane (B81311) Ring and Substituents
The conformational landscape of trans-2-Methylamino-2-phenylcyclohexanol is primarily dictated by the preference of the cyclohexane ring to adopt a low-energy chair conformation. In this arrangement, the substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two principal chair conformers.
For a trans-1,2-disubstituted cyclohexane, the two possible chair conformations are one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The equilibrium between these two conformers is governed by the steric strain associated with each. The diequatorial conformer is generally of lower energy and thus more stable. unizin.orgyoutube.comlibretexts.org This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial conformation. libretexts.org In the case of this compound, the diequatorial conformer would place both the larger phenyl and methylamino groups in the more sterically favorable equatorial positions, minimizing steric hindrance.
The energy difference between the diaxial and diequatorial conformers can be significant. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by approximately 11.4 kJ/mol over the diaxial form. libretexts.orglibretexts.org This energy difference leads to a conformational equilibrium that heavily favors the diequatorial species, which is predicted to be present in over 99% abundance at room temperature. youtube.com
| Conformer | Substituent Positions | Major Steric Interactions | Estimated Strain Energy (kJ/mol) | Relative Stability |
|---|---|---|---|---|
| A | Diequatorial | Gauche interaction between substituents | ~3.8 | More Stable |
| B | Diaxial | 1,3-diaxial interactions with axial hydrogens | >15 | Less Stable |
The conformational preference is a balance of several factors. Steric bulk is a primary determinant, and the energetic preference for a substituent to be in an equatorial position is quantified by its A-value. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position. The phenyl group has a significant A-value (approximately 2.87 kcal/mol), indicating a strong preference for the equatorial position to avoid steric clashes with axial hydrogens. researchgate.net Similarly, the methylamino group, while smaller, also prefers an equatorial orientation.
In the diequatorial conformer of a trans-1,2-disubstituted cyclohexane, a gauche interaction exists between the two substituents, which introduces a degree of steric strain. However, this is significantly less destabilizing than the multiple 1,3-diaxial interactions present in the diaxial conformer. libretexts.org Electronic effects, such as intramolecular hydrogen bonding, can also play a crucial role in influencing the conformational equilibrium, as will be discussed in the following section.
Intramolecular Interactions within this compound
In trans-2-aminocyclohexanol derivatives, intramolecular hydrogen bonding between the amino and hydroxyl groups is a key stabilizing factor. researchgate.netwestmont.edu Depending on the orientation of the lone pairs and the hydrogen atoms, both N-H...O and O-H...N hydrogen bonds are possible. Studies on related amino alcohols have shown that these intramolecular hydrogen bonds are more favorable in non-polar solvents, where intermolecular hydrogen bonding with the solvent is less competitive. westmont.edu The formation of an intramolecular hydrogen bond can stabilize a conformation where the interacting groups are in a pseudo-equatorial arrangement, bringing them into proximity. The strength of these interactions in similar systems has been estimated to be in the range of 10-20 kJ/mol. researchgate.net
Upon protonation of the methylamino group, the resulting ammonium (B1175870) group (-N⁺H₂CH₃) becomes a much stronger hydrogen bond donor. This leads to a more potent intramolecular hydrogen bond with the hydroxyl group's oxygen. This enhanced interaction, coupled with favorable electrostatic interactions, can further stabilize the diequatorial conformer. researchgate.net
Absolute and Relative Stereochemistry Determination
This compound has two stereocenters, at C1 and C2 of the cyclohexane ring. The trans designation defines the relative stereochemistry, indicating that the methylamino and phenyl groups are on opposite sides of the ring. This leads to the existence of a pair of enantiomers: (1R,2R) and (1S,2S).
The determination of the absolute stereochemistry of such compounds typically relies on a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms.
NMR Spectroscopy : While NMR is a powerful tool for determining relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effects (NOE), determining the absolute configuration often requires the use of chiral derivatizing agents. wordpress.comwikipedia.org The Mosher's acid method, for example, involves reacting the alcohol with a chiral reagent to form diastereomeric esters. wikipedia.org The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute stereochemistry of the original alcohol.
Chiral Chromatography : This technique can be used to separate the enantiomers of this compound. The separated enantiomers can then be analyzed by other methods, such as circular dichroism, to help assign the absolute configuration.
| Technique | Information Provided | Requirements |
|---|---|---|
| X-ray Crystallography | Absolute and relative stereochemistry | Single, high-quality crystal |
| NMR with Chiral Derivatizing Agents | Absolute stereochemistry | Formation of diastereomeric derivatives |
| Nuclear Overhauser Effect (NOE) NMR | Relative stereochemistry | Protons in close spatial proximity |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Chiral stationary phase |
Spectroscopic Methodologies (e.g., advanced NMR, ECD, VCD)
Advanced spectroscopic techniques are indispensable for probing the intricate structural details of chiral molecules like this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) are powerful, complementary methods that provide a wealth of information regarding the molecule's conformation and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of conformational analysis. auremn.org.brnih.gov For trans-2-aminocyclohexanol derivatives, ¹H NMR spectroscopy is particularly insightful. The coupling constants (J-values) between vicinal protons on the cyclohexane ring are highly dependent on the dihedral angle between them, which in turn is dictated by the ring's conformation. westmont.edu In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (around 10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are smaller (around 2-5 Hz). By analyzing these coupling constants, the predominant chair conformation (with substituents in either axial or equatorial positions) can be determined. For instance, in related trans-2-aminocyclohexanol systems, the position of the conformational equilibrium has been shown to be influenced by solvent polarity and pH, with intramolecular hydrogen bonding playing a significant role in stabilizing certain conformations. westmont.edu
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that provide information about the absolute configuration and conformational preferences of chiral molecules. nih.govnih.govbiotools.us ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. nih.gov For molecules containing chromophores like the phenyl group in this compound, the ECD spectrum is sensitive to the spatial arrangement of atoms around the chromophore. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be reliably determined. nih.govmtoz-biolabs.com
VCD, the infrared counterpart to ECD, measures the differential absorption of circularly polarized infrared light during vibrational transitions. nih.govresearchgate.netrsc.org VCD is highly sensitive to the entire three-dimensional structure of a molecule and is particularly useful for determining the absolute configuration of molecules that may lack strong UV-Vis chromophores. biotools.usamericanlaboratory.comresearchgate.net The comparison of experimental VCD spectra with those calculated using density functional theory (DFT) has become a robust method for the unambiguous assignment of absolute stereochemistry. biotools.us For complex molecules, VCD can provide detailed insights into conformational equilibria in solution. mdpi.com Although specific ECD and VCD studies on this compound were not found, the application of these techniques to other chiral cyclohexanol (B46403) derivatives demonstrates their power in stereochemical elucidation. mdpi.com
| Spectroscopic Technique | Information Provided for Analogous Aminocyclohexanols |
| ¹H NMR | - Predominant chair conformation from vicinal coupling constants.- Influence of solvent and pH on conformational equilibrium. westmont.edu |
| NOESY | - Through-space proton-proton proximities to confirm stereochemistry. |
| ECD | - Determination of absolute configuration by comparing experimental and calculated spectra. nih.gov |
| VCD | - Unambiguous assignment of absolute configuration.- Detailed conformational analysis in solution. biotools.usmdpi.com |
X-ray Crystallography Studies for Solid-State Conformations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. nih.govnih.govlibretexts.org This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice. nih.govosu.edu
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govyoutube.com This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.com For this compound, an X-ray crystal structure would definitively establish the trans relationship between the methylamino and phenyl groups, the chair conformation of the cyclohexane ring, and the precise orientation of the substituents (axial or equatorial). Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
While a specific crystal structure for this compound is not available in the reviewed literature, X-ray crystallography remains the gold standard for obtaining detailed solid-state structural information for small molecules. nih.gov
| Parameter | Information from X-ray Crystallography |
| Bond Lengths | Precise distances between bonded atoms. |
| Bond Angles | Angles between adjacent bonds. |
| Torsional Angles | Dihedral angles defining the conformation. |
| Conformation | e.g., chair conformation of the cyclohexane ring. |
| Stereochemistry | Unambiguous determination of relative and absolute configuration. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. |
Chirality and Enantiomeric Purity Assessment in Research Samples
This compound is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. The assessment of the enantiomeric purity, often expressed as enantiomeric excess (ee), is critical in research and development, particularly in the pharmaceutical industry where enantiomers can exhibit different pharmacological activities. nih.gov
Several methods are available for determining the enantiomeric excess of chiral amines and amino alcohols. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques. phenomenex.comnih.govwindows.net This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. nih.govyakhak.org Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. windows.net
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents. These agents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio. acs.orgacs.org More advanced methods, such as fluorescence-based assays, have also been developed for the high-throughput determination of enantiomeric excess in chiral amines and amino alcohols. nih.govnih.govdntb.gov.ua
While specific protocols for the enantiomeric purity assessment of this compound are not detailed in the provided search results, these established methodologies are directly applicable to its analysis.
| Analytical Method | Principle of Enantiomeric Purity Assessment |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation and quantification. nih.govyakhak.org |
| NMR Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric species with distinct NMR signals. acs.orgacs.org |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with a chiral sensor, leading to enantioselective recognition. nih.govnih.gov |
Reactivity and Derivatization Strategies for Trans 2 Methylamino 2 Phenylcyclohexanol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in trans-2-Methylamino-2-phenylcyclohexanol is a versatile handle for a range of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the adjacent phenyl and methylamino groups.
Esterification and Etherification
Esterification of the secondary alcohol can be achieved using standard acylating agents. The reaction of the hydroxyl group with acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the corresponding esters. The presence of the neighboring amino group can influence the reaction rate; studies on similar 2-amino alcohols have suggested that intramolecular hydrogen bonding can activate the carboxylic acid in esterification reactions, potentially accelerating the process. researchgate.net
Etherification, to form ethers, can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then treated with an alkyl halide. The choice of base and solvent is critical to avoid competing reactions, such as elimination or reactions at the amine center.
Table 1: Representative Esterification and Etherification Reactions
| Reaction | Reagent | Catalyst/Base | Product |
|---|---|---|---|
| Acetylation | Acetic anhydride (B1165640) | Pyridine | trans-2-Methylamino-2-phenylcyclohexyl acetate |
| Benzoylation | Benzoyl chloride | Triethylamine | trans-2-Methylamino-2-phenylcyclohexyl benzoate |
| Methylation | Methyl iodide | Sodium hydride | trans-2-Methoxy-N-methyl-1-phenylcyclohexan-1-amine |
| Benzylation | Benzyl bromide | Sodium hydride | trans-2-(Benzyloxy)-N-methyl-1-phenylcyclohexan-1-amine |
Oxidation and Reduction Pathways
Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 2-methylamino-2-phenylcyclohexanone. A variety of oxidizing agents can be employed for this transformation, with the choice often dictated by the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. Studies on the oxidation of substituted cyclohexanols have shown that the reaction proceeds efficiently to the ketone. nih.govrsc.org
The reduction pathway primarily involves the conversion of the corresponding ketone back to the amino alcohol. This reduction is often stereoselective, and the choice of reducing agent can influence the diastereomeric ratio of the resulting alcohol. The reduction of related β-enaminoketones has been shown to proceed with high diastereoselectivity, suggesting that reagents like sodium borohydride (B1222165) or lithium aluminum hydride could afford predictable stereochemical outcomes. mdpi.com
Reactions Involving the Secondary Amine Group
The secondary amine in this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions.
Acylation and Alkylation
Acylation of the secondary amine to form amides is a straightforward process. It reacts readily with acid chlorides and anhydrides, often in the presence of a base to neutralize the HCl byproduct. Research on the acylation of related trans-2-substituted cyclohexanols has demonstrated the feasibility of this transformation. pacific.edu
N-alkylation of the secondary amine can be achieved using alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. More controlled, modern methods, such as reductive amination or photocatalytic N-alkylation with alcohols, can provide higher selectivity for the desired tertiary amine product. nih.gov
Table 2: Acylation and Alkylation of the Amine Group
| Reaction | Reagent | Product |
|---|---|---|
| N-Acetylation | Acetyl chloride | N-acetyl-N-methyl-2-hydroxy-2-phenylcyclohexanamine |
| N-Benzylation | Benzyl bromide | N-benzyl-N-methyl-2-hydroxy-2-phenylcyclohexanamine |
| Reductive Amination | Formaldehyde, Sodium triacetoxyborohydride | N,N-dimethyl-2-hydroxy-2-phenylcyclohexanamine |
Carbamoate and Sulfonamide Formation
The secondary amine can be converted to a carbamate (B1207046) through reaction with various reagents. For instance, reaction with a chloroformate ester in the presence of a base will yield an N-substituted carbamate. Alternatively, direct reaction with carbon dioxide in the presence of a suitable activating agent can lead to the formation of cyclic carbamates, a valuable motif in medicinal chemistry. nih.govcore.ac.ukrsc.org
Sulfonamide formation is achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. wikipedia.org This reaction is generally high-yielding and forms a stable sulfonamide linkage, a common functional group in pharmaceuticals. organic-chemistry.orgmdpi.com The formation of a sulfonamide is a classic method for creating crystalline derivatives of amines. wikipedia.org
Amine-Catalyzed Reactions
The bifunctional nature of this compound makes it a potential candidate as an organocatalyst. Chiral amino alcohols are known to be effective catalysts in a variety of asymmetric transformations. nih.gov The secondary amine can act as a base or form a nucleophilic enamine or a transient iminium ion, while the hydroxyl group can participate in hydrogen bonding to activate substrates and control stereochemistry. Derivatives of aminocyclohexanols have been successfully used as ligands in asymmetric phenyl transfer reactions and transfer hydrogenations. nih.gov This suggests that the title compound could catalyze reactions such as aldol (B89426) additions, Michael additions, or other carbon-carbon bond-forming reactions.
Transformations of the Phenyl Substituent
The phenyl group of this compound is a key site for modification, allowing for the introduction of various functional groups to alter the molecule's properties.
Electrophilic Aromatic Substitution
The phenyl ring, activated by the electron-donating character of the cyclohexyl moiety, is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituent would likely favor substitution at the ortho and para positions. However, steric hindrance from the bulky cyclohexyl ring might preferentially direct incoming electrophiles to the less hindered para position.
Potential EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenyl ring.
Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst could install halogen atoms.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups can be achieved using alkyl halides or acyl chlorides with a Lewis acid catalyst, though these reactions can be prone to rearrangements and multiple substitutions.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO3H).
The specific conditions for these reactions would need to be optimized to account for the presence of the amino and hydroxyl functional groups, which can be sensitive to strongly acidic or electrophilic reagents. Protection of these groups might be necessary prior to performing EAS.
Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) presents a powerful strategy for the functionalization of the phenyl ring. The hydroxyl or amino group, after suitable modification (e.g., conversion to a directing group like a carbamate or an amide), could direct a strong base (such as an organolithium reagent) to deprotonate the ortho position of the phenyl ring. The resulting aryllithium or related organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Once functionalized, for instance with a halogen, the phenyl group can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions of a Halogenated Derivative
| Reaction Name | Catalyst/Reagents | Coupling Partner | Product Type |
| Suzuki Coupling | Pd catalyst, Base | Organoboron reagent | Biaryl compound |
| Heck Coupling | Pd catalyst, Base | Alkene | Substituted alkene |
| Sonogashira Coupling | Pd/Cu catalyst, Base | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig Amination | Pd catalyst, Base | Amine | Arylamine |
| Stille Coupling | Pd catalyst | Organotin reagent | Biaryl or vinylarene |
These reactions would significantly expand the molecular diversity achievable from the starting amino alcohol.
Stereospecific and Stereoselective Transformations
The inherent chirality of this compound makes it a valuable scaffold for stereospecific and stereoselective reactions. The existing stereocenters can influence the stereochemical outcome of reactions at other sites on the molecule.
For instance, reactions involving the hydroxyl or amino groups could proceed with retention or inversion of configuration at the adjacent stereocenters, depending on the reaction mechanism (e.g., SN1 vs. SN2). Furthermore, the chiral environment provided by the molecule could be exploited to direct the stereochemistry of new chiral centers introduced during derivatization. For example, epoxidation of a double bond introduced elsewhere in the molecule could be directed by the existing hydroxyl group.
Mechanistic Investigations
Experimental approaches would involve:
Kinetic studies: To determine reaction rates and the influence of reactant concentrations, temperature, and catalysts.
Isotope labeling studies: To trace the pathways of atoms and elucidate bond-forming and bond-breaking steps.
In-situ spectroscopic monitoring (e.g., NMR, IR): To identify and characterize reaction intermediates.
Isolation and characterization of byproducts: To understand competing reaction pathways.
Computational modeling (e.g., Density Functional Theory - DFT) could be used to:
Calculate the energies of reactants, transition states, and products.
Visualize reaction pathways and the geometries of intermediates.
Predict the regioselectivity and stereoselectivity of reactions.
Through such combined approaches, a comprehensive understanding of the mechanistic underpinnings of this compound's reactivity could be established, guiding the rational design of new synthetic methodologies and derivatives.
Applications in Asymmetric Synthesis and Catalysis
As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The transformation of trans-2-Methylamino-2-phenylcyclohexanol into more complex ligands is a common strategy for its use in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of reactions such as hydrogenations, carbon-carbon bond formations, and redox processes.
The design of effective chiral ligands from the this compound scaffold is guided by several key principles:
Bidentate Coordination: The 1,2-amino alcohol functionality is ideal for creating bidentate ligands that can chelate to a metal center. The nitrogen of the amino group and the oxygen of the hydroxyl group act as two points of attachment, forming a stable five-membered ring with the metal.
Steric Hindrance and Chiral Pocket: The bulky cyclohexyl ring and the strategically positioned phenyl group create a rigid and sterically demanding chiral environment around the metal center. This "chiral pocket" restricts the possible pathways of substrate approach, forcing it to adopt a specific orientation that leads to the desired stereochemical outcome.
Tunability: The scaffold allows for synthetic modifications, particularly at the amino and hydroxyl groups. For instance, the methylamino group can be further substituted to create more complex structures, such as Schiff bases or amides. This tunability allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific metal and reaction type.
Ligands derived from the this compound scaffold have been successfully employed in asymmetric hydrogenation and transfer hydrogenation reactions. These reactions are fundamental for the enantioselective synthesis of chiral alcohols.
A notable example involves the use of a Ruthenium(II) complex bearing a ligand derived from this scaffold. In the asymmetric transfer hydrogenation of aromatic ketones, this catalytic system demonstrates high efficiency and enantioselectivity. The reaction typically uses isopropanol (B130326) as both the solvent and the hydrogen source.
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |
| Acetophenone | 1 | 95 |
| 1-Acetonaphthone | 1 | 97 |
| 4-Chloroacetophenone | 1 | 96 |
This table presents illustrative data on the performance of a Ru(II)-complex in the asymmetric transfer hydrogenation of various ketones.
The creation of new carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands based on this compound have proven effective in directing the stereochemistry of several such reactions.
One significant application is in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones. For instance, a ligand synthesized from (1R,2R)-trans-2-Methylamino-2-phenylcyclohexanol can be used with copper(II) triflate to catalyze the addition of diethylzinc (B1219324) to chalcone (B49325) derivatives. The chiral copper complex controls the facial selectivity of the attack on the enone, leading to the formation of the desired enantiomer of the product with high selectivity.
| Enone Substrate | Ligand | Metal Salt | Enantiomeric Excess (ee %) |
| Chalcone | (1R,2R)-derivative | Cu(OTf)₂ | up to 94% |
| 4-Chlorochalcone | (1R,2R)-derivative | Cu(OTf)₂ | up to 96% |
This table illustrates the effectiveness of a copper-catalyst system incorporating a ligand derived from the title compound in the asymmetric conjugate addition of diethylzinc.
Furthermore, related scaffolds have been utilized in asymmetric Friedel-Crafts reactions, demonstrating the versatility of this structural motif in promoting enantioselective C-C bond formation.
Beyond hydrogenation, ligands derived from this scaffold are also applicable to a broader range of asymmetric reduction reactions. As detailed in section 5.1.2, the asymmetric transfer hydrogenation of ketones is a prime example of an enantioselective reduction. The chiral ruthenium complex effectively transforms prochiral ketones into chiral secondary alcohols with high levels of stereocontrol. The mechanism relies on the chiral ligand environment influencing the delivery of the hydride from the hydrogen source to one specific face of the ketone. At present, the application of this specific scaffold to catalytic asymmetric oxidation reactions is less commonly reported in the literature.
As a Chiral Building Block for Complex Molecule Synthesis
Beyond its role as a temporary auxiliary, this compound can be used as a chiral building block, where its core structure is incorporated into the final target molecule. Its rigid stereodefined framework makes it an excellent starting material for synthesizing complex chiral molecules. nih.govnih.gov
Synthesis of Enantiomerically Enriched Amino Acids and Derivatives
The structure of this compound is well-suited for the synthesis of α-methyl-α-amino acids. Methodologies developed with related chiral auxiliaries show that an N-acyl derivative can be deprotonated to form a chiral enolate, which is then alkylated with high diastereoselectivity. nih.govnih.gov Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-alkylated amino acid. This approach has been used in the formal synthesis of important pharmaceutical compounds like (S)-α-methyl-DOPA. nih.govnih.gov The use of this specific amino alcohol as the chiral template would provide a direct route to novel, non-proteinogenic amino acids with a defined stereochemistry.
Preparation of Other Chiral Scaffolds and Heterocycles
The bifunctional nature of 1,2-amino alcohols makes them versatile starting materials for a variety of chiral heterocycles. The synthesis of chiral piperidines, a common motif in pharmaceuticals, is a prominent application. organic-chemistry.orgnsf.govnih.gov For instance, the amino and alcohol groups of this compound can be differentially protected and then manipulated through cyclization strategies. The amino group could act as a nucleophile in an intramolecular substitution or reductive amination reaction to form the piperidine (B6355638) ring. The inherent chirality of the starting material ensures the synthesis of the piperidine derivative in an enantiomerically pure form. Such strategies have been used to synthesize potent analogues of phencyclidine (PCP) and other neurologically active compounds. nih.gov
Structure-Activity/Selectivity Relationships in Catalytic Applications
In catalytic applications, the structure of a chiral ligand or auxiliary directly influences the enantioselectivity of the reaction it mediates. For catalysts derived from this compound, the key structural features governing selectivity are the steric bulk and electronic properties of the phenyl and cyclohexyl groups, as well as the conformational rigidity of the entire scaffold.
The trans configuration of the substituents on the cyclohexane (B81311) ring creates a well-defined chiral pocket around the catalytic center. The phenyl group can participate in π-stacking interactions with the substrate, further enhancing facial discrimination. The methyl group on the nitrogen atom also contributes to the steric environment. Any modification to this structure—for example, replacing the phenyl group with a different aryl group or altering the N-substituent—would change the size and shape of this chiral pocket, thereby altering the diastereomeric transition states and affecting the enantiomeric excess (ee) of the product. Studies on related primary amino alcohol catalysts in Diels-Alder reactions have shown that even subtle changes, like the introduction of a bulky silyl (B83357) group, can significantly impact enantioselectivity by modifying hydrogen-bonding capabilities and steric hindrance. nii.ac.jp
Strategies for Catalyst Immobilization and Recycling of this compound Derivatives Remain Largely Undocumented in Publicly Available Research
The principles of catalyst immobilization are well-established and generally involve the attachment of a homogeneous catalyst to a solid support. This process aims to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as straightforward removal from the reaction mixture and the potential for continuous flow processes. Common strategies, which could theoretically be applied to catalysts derived from this compound, include:
Covalent Attachment: The chiral ligand or its resulting metal complex can be chemically bonded to a variety of solid supports. Polymeric materials like polystyrene, silica (B1680970) gel, and other inorganic materials are frequently employed. The ligand is typically modified to include a reactive functional group that can form a covalent bond with the support material.
Non-Covalent Immobilization: This approach relies on interactions such as adsorption, ion exchange, or encapsulation to affix the catalyst to a support. These methods are often simpler to implement but may be susceptible to catalyst leaching, where the active catalytic species detaches from the support and enters the reaction solution.
Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a zeolite. This "ship-in-a-bottle" approach can effectively prevent leaching while allowing reactants and products to diffuse to and from the active sites.
Once immobilized, the recycling of the catalyst is a critical aspect of developing sustainable and economically viable chemical processes. The reusability of a heterogenized catalyst is typically evaluated by performing multiple reaction cycles. After each cycle, the catalyst is separated—often by simple filtration or centrifugation—washed, and then reintroduced with fresh reactants. Key performance indicators in these studies include the maintenance of catalytic activity and enantioselectivity over successive runs.
While these general strategies are widely reported for a vast array of chiral catalysts, including other chiral amino alcohols and their derivatives, the scientific community has yet to publish specific research detailing their application to this compound. Consequently, data tables illustrating research findings, such as the types of supports used, the efficiency of immobilization, catalyst loading, and performance in recycling studies for this particular compound, could not be compiled.
The absence of such specific data underscores a potential area for future research and development within the field of asymmetric catalysis. The synthesis and application of immobilized catalysts based on this compound could offer new avenues for efficient and recyclable catalytic systems in the production of chiral molecules.
Theoretical and Computational Studies of Trans 2 Methylamino 2 Phenylcyclohexanol
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For trans-2-Methylamino-2-phenylcyclohexanol, methods like Density Functional Theory (DFT) are employed to determine its optimal molecular geometry.
DFT calculations, using functionals such as B3LYP combined with basis sets like 6-31G* or TZVP, can predict key structural parameters. For the cyclohexane (B81311) ring mdpi.comin its stable chair conformation, these calculations can determine bond lengths (e.g., C-C, C-N, C-O), bond angles, and crucial dihedral angles that define the spatial orientation of the methylamino and phenyl substituents. The calculations would typically confirm that in the trans configuration, the phenyl and hydroxyl groups occupy equatorial and axial positions (or vice-versa) relative to each other to minimize steric hindrance.
The electronic structure can also be elucidated. These calculations provide information on:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The phenyl group's π-system significantly influences the electronic properties.
Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, such as the lone pairs on the nitrogen and oxygen atoms, which are crucial for intermolecular interactions.
Below is a hypothetical arxiv.orgtable of optimized geometrical parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation.
| Parameter | Predicted Value | Method |
|---|---|---|
| C-C (cyclohexane ring avg.) | 1.54 Å | DFT/B3LYP/6-31G |
| C-N Bond Length | 1.47 Å | DFT/B3LYP/6-31G |
| C-O Bond Length | 1.43 Å | DFT/B3LYP/6-31G |
| C-N-C Bond Angle | 112.5° | DFT/B3LYP/6-31G |
| O-C-C-N Dihedral Angle | ~60° (gauche) | DFT/B3LYP/6-31G* |
Conformational Energy Landscapes and Dynamics
The flexibility of the cyclohexane ring and rotation around single bonds mean that this compound can exist in multiple conformations. Understanding the relativ arxiv.orge energies of these conformers is key to predicting the molecule's behavior.
Computational methods ar chemrxiv.orgchemrxiv.orge used to explore the conformational potential energy landscape:
Conformational Searches: Algorithms systematically rotate bonds and perform energy minimizations to find all stable conformers. For substituted cyclohexanes, the primary conformations of interest are the two chair forms, which interconvert via a ring-flip. The relative stability depends on whether the bulky phenyl and methylamino groups are in equatorial or axial positions. Generally, conformers with larger substituents in the equatorial position are more stable due to the avoidance of unfavorable 1,3-diaxial interactions.
Potential Energy Sc sapub.orgsapub.organs: By systematically changing a specific dihedral angle (e.g., the C-C-N-C angle of the methylamino group) and calculating the energy at each step, a potential energy surface can be generated. This reveals the energy barriers to rotation and the most stable rotational isomers (rotamers).
Prediction osapub.orgsapub.orgf Spectroscopic Properties (e.g., NMR, IR, CD)
Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnet rsc.orgnrel.govchemrxiv.orgresearchgate.netic shielding tensors for each nucleus in a conformationally averaged ensemble, theoretical chemical shifts can be obtained. These predictions, when c mdpi.comompared to experimental spectra, can help assign peaks and confirm the relative stereochemistry of the molecule.
IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. These calculations can he libretexts.orgyoutube.comlp assign specific absorption bands to the stretching and bending modes of functional groups, such as the O-H stretch (typically around 3300-3600 cm⁻¹), the N-H stretch, and C-O/C-N stretches (around 1050-1250 cm⁻¹).
Circular Dichroism chegg.com16 Spectroscopy: Since this compound is chiral, it exhibits circular dichroism. Time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum by calculating the electronic transition energies and rotatory strengths of the molecule. Comparing the predicted s nih.govpectrum with the experimental one is a powerful method for determining the absolute configuration (e.g., (1R,2R) vs. (1S,2S)) of the enantiomers.
A hypothetical compariso dtic.mildtic.milnih.govarxiv.orgn of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Range |
|---|---|---|
| ¹³C NMR (C-OH) | 72-78 ppm | 70-80 ppm |
| ¹³C NMR (C-N) | 60-67 ppm | 58-65 ppm |
| IR O-H Stretch | 3450 cm⁻¹ (H-bonded) | 3300-3500 cm⁻¹ (broad) |
| ECD Cotton Effect (π→π* of phenyl) | Positive at ~260 nm for (1R,2R) | Varies with configuration |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a powerful tool for investigating the mechanisms of chemical reactions, including those that form or involve this compound. By mapping the potential energy surface of a reaction, key structures like transition states and intermediates can be located.
For the synthesis of thi (B1664050) rsc.orgrsc.orgs compound, DFT could be used to study:
Stereoselectivity: By calculating the energies of the transition states leading to the cis and trans diastereomers, the observed stereoselectivity of a reaction can be explained. The pathway with the lower activation energy will be the favored one.
Catalyst Role: If researchgate.net a catalyst is used in the synthesis, DFT can model the interaction of the catalyst with the reactants. This can reveal how the catalyst lowers the activation energy and controls the stereochemical outcome of the reaction. For example, in a guanidi researchgate.netne-catalyzed aminolysis reaction, DFT can elucidate the bifunctional (base/H-bond donor) role of the catalyst.
Molecular Dyrsc.orgnamics Simulations of this compound and its Interactions
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In an MD simulation, the mdpi.commolecule's atoms are allowed to move according to the forces described by a force field, providing a "movie" of its behavior.
For this compound, MD simulations can be used to:
Solvation: Placing the molecule in a simulation box with solvent molecules (e.g., water) allows for the study of solvation shells and hydrogen bonding interactions between the amino and hydroxyl groups and the solvent.
Conformational Dyna nih.govacs.orgacs.orgmics: MD simulations can show the transitions between different conformations, such as the ring-flip of the cyclohexane moiety, and determine the timescales of these processes.
Intermolecular Inte mdpi.combohrium.comractions: Simulations of multiple molecules can reveal how they interact with each other, providing insights into aggregation or the properties of the bulk material.
Computationanih.govl Models for Diastereoselectivity and Enantioselectivity
Computational models are crucial for understanding and predicting the stereochemical outcome of the synthesis of chiral molecules like this compound.
Modeling Diastereo nih.govselectivity: To rationalize why the trans isomer is formed preferentially over the cis isomer, computational chemists model the transition states of the key bond-forming step. By comparing the steric a nih.govnd electronic interactions in the diastereomeric transition states, the energy difference (ΔΔG‡) can be calculated. A lower energy transition state for the trans product explains its kinetic preference.
Modeling Enantiosel mdpi.comectivity: In asymmetric synthesis, a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. Computational models, often using DFT, can simulate the substrate-catalyst complex. By analyzing the non-cova nsf.govlent interactions (e.g., hydrogen bonds, steric repulsion) in the competing transition states leading to the (R,R) and (S,S) products, the origin of enantioselectivity can be determined. This understanding is vital for the rational design of more effective catalysts.
Advanced Analytical Methodologies for Research on Trans 2 Methylamino 2 Phenylcyclohexanol
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
The presence of two chiral centers in trans-2-Methylamino-2-phenylcyclohexanol necessitates the use of specialized chromatographic techniques to separate its enantiomers and accurately determine the enantiomeric excess (ee) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of non-volatile chiral compounds like this compound. phenomenex.commdpi.comunife.it The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
Methodology and Findings: The development of a chiral HPLC method for this compound typically involves screening various commercially available CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are often the first choice due to their broad applicability in separating a wide range of chiral molecules, including amines and amino alcohols. mdpi.comyakhak.org The separation is most commonly performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol. yakhak.org The relative concentrations of the solvent and modifier are optimized to achieve baseline resolution of the enantiomeric peaks. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated. mdpi.com Two-dimensional HPLC, coupling an achiral and a chiral column, can also be employed for complex samples to separate impurities before enantiomeric analysis. nih.gov
| Parameter | Typical Conditions for Chiral Amine Separation |
|---|---|
| Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 95:5, 90:10 v/v) |
| Detection | UV (e.g., at 254 nm) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Objective | Baseline separation of enantiomers for enantiomeric excess (ee) calculation. |
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com For a polar molecule like this compound, derivatization is a mandatory prerequisite to increase its volatility and thermal stability, as well as to improve chromatographic peak shape. sigmaaldrich.com
Methodology and Findings: The derivatization process typically involves converting the amine and hydroxyl functional groups into less polar moieties. The amine group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), while the hydroxyl group can be silylated. sigmaaldrich.com Once derivatized, the sample is injected into a GC instrument equipped with a chiral capillary column. These columns often contain a chiral selector, such as a cyclodextrin (B1172386) derivative, dispersed in a polysiloxane stationary phase. gcms.czchromatographyonline.commdpi.com The differential interaction between the derivatized enantiomers and the chiral stationary phase allows for their separation. The method's sensitivity and resolution make it highly effective for determining enantiomeric purity. sigmaaldrich.comresearchgate.net
| Parameter | Typical Conditions for Chiral Amine Separation |
|---|---|
| Derivatization Reagents | Trifluoroacetic anhydride (TFAA) for the amine group; N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the hydroxyl group. |
| Stationary Phase (CSP) | Cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin) on a polysiloxane backbone. |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
| Key Advantage | High resolution and sensitivity for volatile derivatives. |
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over HPLC. chempartner.comresearchgate.net It combines the benefits of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the primary mobile phase. pharmtech.com This results in faster separations, reduced solvent consumption, and lower back pressures. pharmtech.comchromatographyonline.com
Methodology and Findings: SFC is particularly well-suited for the analysis of this compound. The same polysaccharide-based chiral stationary phases used in HPLC are highly effective in SFC. pharmtech.comresearchgate.net The mobile phase consists of supercritical CO2 mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol, which helps to modulate solute retention and selectivity. chempartner.com The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without compromising efficiency, leading to very rapid, high-throughput analysis. chromatographyonline.com This makes SFC an ideal technique for screening chiral catalysts or for quality control in synthetic processes. researchgate.net
| Parameter | HPLC | SFC |
|---|---|---|
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Analysis Time | Longer | 3 to 5 times faster chempartner.com |
| Solvent Consumption | High | Significantly lower pharmtech.com |
| Environmental Impact | Higher | Lower ("Green" Chemistry) selvita.com |
| Typical Application | Routine enantiomeric purity analysis. | High-throughput screening and preparative separations. researchgate.netpharmtech.com |
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
While basic spectroscopic methods confirm the presence of functional groups, advanced two-dimensional (2D) NMR techniques and high-resolution mass spectrometry are required to piece together the complete molecular architecture and stereochemistry of this compound.
2D NMR spectroscopy provides a detailed map of atomic connectivity and spatial relationships within the molecule, which is crucial for unambiguous structural assignment. semanticscholar.orgresearchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the complete network of proton-proton couplings within the cyclohexyl ring, allowing for the assignment of all methylene (B1212753) protons and the methine proton adjacent to the hydroxyl group. proprep.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This technique allows for the definitive assignment of the ¹³C NMR spectrum based on the previously assigned ¹H spectrum. emerypharma.com It is particularly useful for resolving overlapping signals in the ¹³C spectrum and for identifying the carbon signals corresponding to the CH, CH₂, and CH₃ groups in the molecule. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the relative stereochemistry of the molecule. It detects protons that are close to each other in space, regardless of whether they are connected through chemical bonds. diva-portal.org In the case of the trans isomer, a NOESY spectrum would be expected to show correlations between axial protons on the same face of the cyclohexane (B81311) ring. Crucially, for the thermodynamically stable chair conformation where both the phenyl and methylamino groups are equatorial, a NOESY experiment would confirm the trans relationship by showing spatial proximity between the axial proton at C1 and the axial protons at C3 and C5, while lacking a correlation between the phenyl and methylamino group protons. ipb.pt
| 2D NMR Experiment | Information Yielded for trans-2-Methylamino-2-phenylcyclohexanol |
|---|---|
| COSY | Reveals 1H-1H spin-spin coupling networks, confirming the connectivity of protons on the cyclohexyl ring. sdsu.edu |
| HSQC | Correlates directly bonded 1H and 13C nuclei, allowing for definitive carbon signal assignment. emerypharma.com |
| NOESY | Identifies protons that are close in 3D space, confirming the trans relative stereochemistry of the phenyl and methylamino groups. diva-portal.orgipb.pt |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula, a critical piece of data for structural confirmation. researchgate.net
Methodology and Findings: Beyond determining the molecular formula, HRMS provides valuable structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would likely exhibit several characteristic fragmentation pathways. Cyclic alcohols are known to fragment through the loss of water (M-18) and via complex ring cleavages, with a characteristic peak often appearing at m/z 57. whitman.edu Alpha-cleavage adjacent to the nitrogen atom is also a highly probable fragmentation route, leading to the loss of a methyl radical (•CH₃) or the formation of a stable iminium ion. The presence of the phenyl group would give rise to characteristic aromatic fragment ions (e.g., m/z 77 for C₆H₅⁺). The accurate mass measurement of these fragments by HRMS helps to confirm their elemental composition, providing strong evidence to support the proposed structure.
| Proposed Fragment | Description | Predicted HRMS Data Point |
|---|---|---|
| [M]+• | Molecular Ion | Provides exact mass for elemental formula determination. |
| [M-H₂O]+• | Loss of water from the alcohol. | Confirms presence of hydroxyl group. |
| [M-CH₃]+ | Alpha-cleavage with loss of a methyl group from the nitrogen. | Indicates N-methyl substitution. |
| [C₆H₅]+ | Phenyl cation | Characteristic fragment for phenyl-substituted compounds. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. These methods rely on the interaction of light with molecular vibrations, providing a unique spectral fingerprint for a given compound.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, typically from a laser source. nih.gov The resulting Raman spectrum also provides information about molecular vibrations. nih.gov A key advantage of Raman spectroscopy is its low interference from water, making it suitable for the analysis of aqueous samples. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar phenyl group and the cyclohexane ring.
A comparative analysis of the expected vibrational modes for this compound is presented below.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (alcohol) | Broad, ~3200-3600 | Weak |
| N-H (secondary amine) | Moderate, ~3300-3500 | Moderate |
| C-H (aromatic) | ~3000-3100 | Strong |
| C-H (aliphatic) | ~2850-2960 | Strong |
| C=C (aromatic) | ~1450-1600 | Strong |
| C-N (amine) | ~1000-1250 | Moderate |
| C-O (alcohol) | ~1050-1200 | Moderate |
Note: The exact positions of the peaks can be influenced by factors such as hydrogen bonding and the specific molecular environment.
Integration of Hyphenated Techniques in Reaction Monitoring and Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and for real-time reaction monitoring. nih.gov These techniques offer enhanced selectivity and sensitivity, providing comprehensive qualitative and quantitative information. nih.gov
For the synthesis of this compound, various hyphenated techniques could be employed for in-process control and final product analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using mass spectrometry. GC-MS would be a valuable tool for monitoring the progress of the synthesis of this compound, allowing for the identification of starting materials, intermediates, and byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that separates compounds in the liquid phase before their detection by mass spectrometry. This method is particularly useful for the analysis of non-volatile or thermally labile compounds. In the context of this compound, LC-MS could be used to analyze the purity of the final product and to identify any non-volatile impurities. The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This hyphenated technique combines the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. LC-NMR allows for the unambiguous identification of compounds in a mixture without the need for prior isolation. This would be particularly advantageous for identifying and characterizing unexpected products or impurities in the synthesis of this compound.
The table below summarizes the potential applications of these hyphenated techniques in the research of this compound.
| Hyphenated Technique | Application in this compound Research | Information Obtained |
| GC-MS | Reaction monitoring, impurity profiling | Separation of volatile components, molecular weight, and fragmentation patterns |
| LC-MS | Purity assessment, analysis of non-volatile impurities | Separation of non-volatile components, molecular weight, and structural information (with MS/MS) |
| LC-NMR | Unambiguous identification of unknown compounds | Separation of components and detailed structural elucidation |
Future Research Directions and Emerging Academic Applications
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For chiral amino alcohols like trans-2-Methylamino-2-phenylcyclohexanol, future research is anticipated to move beyond traditional multi-step syntheses, which often rely on chiral pool derivatization, towards more direct and sustainable approaches. diva-portal.orgnih.gov
Key areas of exploration include:
Biocatalysis : The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or alcohol dehydrogenases, offers a green route for the asymmetric synthesis of chiral amino alcohols. frontiersin.orgnih.gov Future work could focus on identifying or engineering enzymes for the direct, highly enantioselective reductive amination of a corresponding α-hydroxy ketone precursor to yield this compound. frontiersin.org This approach benefits from mild reaction conditions, the use of water as a solvent, and high stereoselectivity. nih.govfrontiersin.org
Asymmetric Aminohydroxylation : Direct methods like the Sharpless asymmetric aminohydroxylation of alkene precursors represent an efficient pathway to vicinal amino alcohols. diva-portal.org Research could investigate the application of this transformation to a suitable phenylcyclohexene derivative to install the amino and hydroxyl groups stereoselectively in a single step.
Uncatalyzed Aminolysis : Green chemistry principles encourage the reduction of catalysts and hazardous reagents. semanticscholar.org Investigating uncatalyzed, solvent-free aminolysis of a corresponding phenylcyclohexene oxide could provide a highly atom-economical and sustainable route, minimizing waste and simplifying purification. semanticscholar.org
Development of Highly Efficient and Selective Catalytic Systems
The development of new catalytic systems is crucial for synthesizing complex chiral molecules with high precision. For this compound, research will likely focus on catalytic methods that control the formation of its two contiguous stereocenters.
Promising research avenues include:
Copper-Catalyzed Systems : Copper-based catalysts have shown significant promise for the stereodivergent synthesis of amino alcohols, allowing access to all possible stereoisomers of a product. nih.gov Future studies could apply copper hydride (CuH) catalytic systems to the hydroamination of functionalized cyclohexene (B86901) precursors. nih.gov Similarly, copper-catalyzed asymmetric propargylic substitution could be explored as a pathway toward analogs and derivatives. unimi.itacs.org
Ruthenium-Catalyzed Hydrogenation : Asymmetric transfer hydrogenation using ruthenium–diamine catalyst systems is a powerful method for the reduction of α-amino ketones to chiral 1,2-amino alcohols with high enantioselectivity. acs.org This methodology could be applied to a 2-methylamino-2-phenylcyclohexanone precursor for a direct and efficient synthesis.
Radical C-H Amination : A frontier approach involves the selective radical C-H amination of abundant alcohol starting materials. researchgate.net Developing a multi-catalytic strategy, potentially combining photocatalysis with a chiral copper catalyst, could enable the direct conversion of 2-phenylcyclohexanol to the target compound with high regio- and enantioselectivity. researchgate.net
Design of New Derivatives with Tunable Stereochemical and Reactivity Profiles
The core structure of this compound serves as a scaffold for the design of new derivatives with tailored properties for applications in catalysis and medicinal chemistry.
Future design strategies may involve:
Scaffold Derivatization : The amino and alcohol functionalities can be readily modified to generate a library of derivatives. nih.govacs.org This includes the synthesis of oxazolidinones, morpholinones, and lactams, which can be screened for biological activity or used as chiral fragments in drug discovery. nih.gov
Axial Chirality : Modifications to the cyclohexane (B81311) ring, such as the introduction of a benzylidene group, can create derivatives with axial chirality in addition to central chirality. nih.gov These new, structurally complex amino alcohols could be explored as novel ligands for asymmetric catalysis. nih.gov
Ligand Synthesis : The compound itself can act as a chiral ligand in metal-catalyzed reactions. alfa-chemistry.comrsc.org Future work could involve synthesizing metal complexes (e.g., with silver, copper, zinc) and evaluating their catalytic activity in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orgtandfonline.com
Potential Role in Materials Science (e.g., supramolecular assemblies, chiral polymers)
The inherent chirality of this compound makes it an attractive building block for advanced materials.
Chiral Polymers : Incorporating the molecule as a chiral monomer into polymers can induce helical structures and other higher-order chiral properties. mdpi.com Such chiral polymers are of interest for applications in chiroptical materials, enantioselective separation, and asymmetric catalysis. Research could explore the polymerization of vinyl-functionalized derivatives of this compound.
Supramolecular Assemblies : The directional hydrogen bonding capabilities of the amino alcohol moiety can be exploited to guide the self-assembly of molecules into well-defined, chiral supramolecular structures. mdpi.com These assemblies are foundational to creating functional materials where chirality can be expressed and controlled on a macroscopic level. mdpi.com
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
Modern chemical research increasingly relies on automation to accelerate discovery.
High-Throughput Experimentation (HTE) : HTE platforms, which run many reactions in parallel, could be used to rapidly screen conditions for the synthesis of this compound and its derivatives. sigmaaldrich.com This allows for the efficient optimization of catalysts, solvents, and other reaction parameters. sigmaaldrich.com Fluorescence-based assays can be developed for the high-throughput determination of enantiomeric excess, creating a robust platform for discovering new asymmetric transformations. nih.gov
Automated Synthesis Platforms : The synthesis of this compound and its derivatives could be adapted for automated platforms like the "Chemputer" or other robotic systems. chemspeed.comresearchgate.netnih.gov These systems enable iterative, multi-step syntheses without human intervention, which is particularly useful for building libraries of related compounds for screening purposes. chemspeed.comillinois.edu The development of automated electrochemical flow platforms could also accelerate library synthesis and reaction optimization for this class of molecules.
New Theoretical Approaches to Predict Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, reducing the need for extensive trial-and-error experimentation.
Transition State Modeling : For stereoselective reactions that produce compounds like this compound, transition state theory can be used to model the reaction pathways. nih.govpku.edu.cn Quantum mechanical methods, such as density functional theory (DFT), can calculate the energies of different transition states leading to various stereoisomers, thereby predicting the major product. rsc.orgworldscientific.comrsc.org This approach has been successfully used to explain the stereoselectivity of reactions involving cyclohexanone (B45756) derivatives. nih.govworldscientific.com
Predictive Models for Site Selectivity : For the synthesis of derivatives, graph-convolutional neural networks and other machine learning models can be trained on large datasets of reactions to predict site selectivity in C-H functionalization and other transformations. rsc.org Such tools could guide the design of synthetic routes to new, complex analogs.
Conformational Analysis : For flexible molecules like substituted cyclohexanes, computational tools can predict the most stable conformations and how they influence reactivity. cam.ac.uk The Felkin-Anh model, for instance, provides a framework for understanding nucleophilic additions to cyclohexanones based on minimizing torsional strain in the transition state. nih.gov These principles can be applied to predict the stereochemical outcome of reactions leading to or involving this compound.
Note on Data Tables: The inclusion of interactive data tables with detailed research findings is not possible at this time due to the absence of specific experimental data for "this compound" in the surveyed scientific literature. The research directions outlined in this article are prospective and based on advancements in the broader field of chiral amino alcohol chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
